![molecular formula C14H22O4S B12606279 Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- CAS No. 646519-60-0](/img/structure/B12606279.png)
Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonyl group and a chiral side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- typically involves multiple steps. One common method includes the reaction of benzene with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. The chiral side chain can be introduced through a series of reactions involving chiral starting materials and protecting groups to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can optimize the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, (2-methoxyethoxy)-
- Benzene, (2-methoxyethyl)-
- Benzene, (2-methoxymethyl)-
Uniqueness
Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- is unique due to its chiral side chain and the presence of both methoxymethoxy and sulfonyl groups. These structural features confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
646519-60-0 |
|---|---|
Formule moléculaire |
C14H22O4S |
Poids moléculaire |
286.39 g/mol |
Nom IUPAC |
[(2S)-2-(methoxymethoxymethyl)-3-methylbutyl]sulfonylbenzene |
InChI |
InChI=1S/C14H22O4S/c1-12(2)13(9-18-11-17-3)10-19(15,16)14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3/t13-/m0/s1 |
Clé InChI |
ZUNSEJSXQOADJV-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)[C@@H](COCOC)CS(=O)(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(C)C(COCOC)CS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol](/img/structure/B12606198.png)
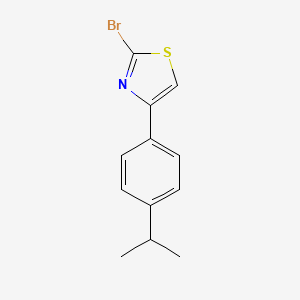
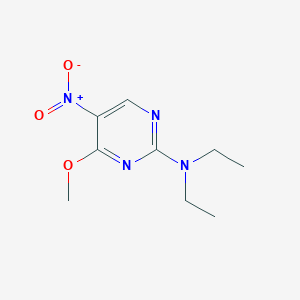
![5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate](/img/structure/B12606212.png)
![5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene](/img/structure/B12606213.png)
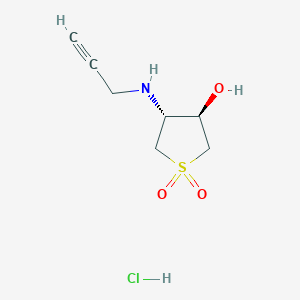
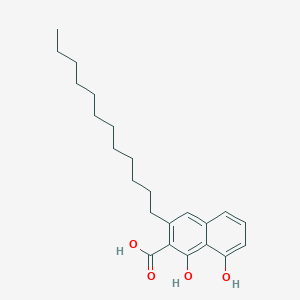
![[(Cyclohexanesulfonyl)ethynyl]benzene](/img/structure/B12606246.png)
![N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B12606254.png)
![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)
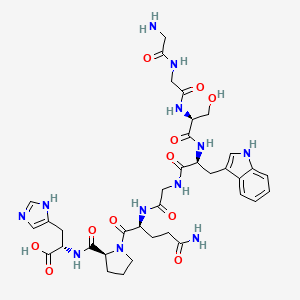

![3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride](/img/structure/B12606271.png)

